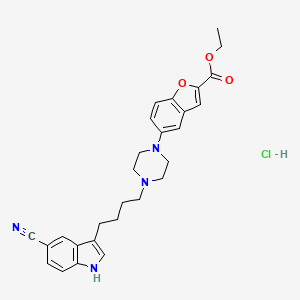
Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate hydrochloride is a complex organic compound that features an indole moiety, a piperazine ring, and a benzofuran structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate hydrochloride typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Butyl Chain: The indole derivative is then alkylated with a butyl halide to introduce the butyl chain.
Formation of the Piperazine Ring: The butylated indole is reacted with piperazine to form the piperazine ring.
Formation of the Benzofuran Moiety: The benzofuran ring is synthesized separately and then coupled with the piperazine-indole intermediate.
Esterification: The final step involves esterification to form the ethyl ester, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, which can be oxidized to form various quinonoid structures.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The compound can undergo electrophilic substitution reactions, especially at the benzofuran and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Biological Studies: It is used to study the effects of indole derivatives on cellular processes and signaling pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The indole moiety is known to bind to serotonin receptors, while the piperazine ring can interact with dopamine receptors. This dual interaction can modulate neurotransmitter levels and influence various neurological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vilazodone: A compound with a similar indole-piperazine structure, used as an antidepressant.
Buspirone: Another piperazine derivative used for anxiety disorders.
Trazodone: An indole derivative used as an antidepressant and sedative.
Uniqueness
Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate hydrochloride is unique due to its combination of an indole moiety, a piperazine ring, and a benzofuran structure. This combination allows it to interact with multiple biological targets, making it a versatile compound for research and therapeutic applications .
Eigenschaften
Molekularformel |
C28H31ClN4O3 |
|---|---|
Molekulargewicht |
507.0 g/mol |
IUPAC-Name |
ethyl 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C28H30N4O3.ClH/c1-2-34-28(33)27-17-22-16-23(7-9-26(22)35-27)32-13-11-31(12-14-32)10-4-3-5-21-19-30-25-8-6-20(18-29)15-24(21)25;/h6-9,15-17,19,30H,2-5,10-14H2,1H3;1H |
InChI-Schlüssel |
WPVKEFKIUDSUFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCN(CC3)CCCCC4=CNC5=C4C=C(C=C5)C#N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Benzoyloxy)ethyl]cyclobutanone](/img/structure/B13978590.png)
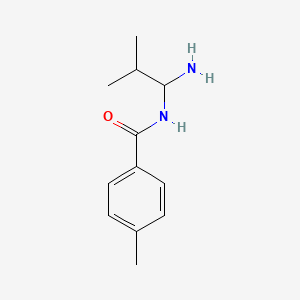
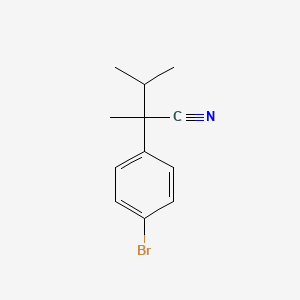
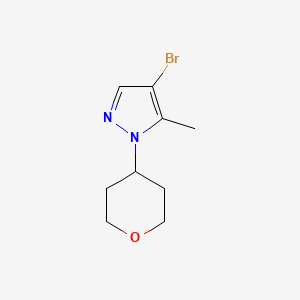
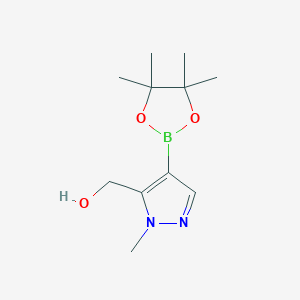
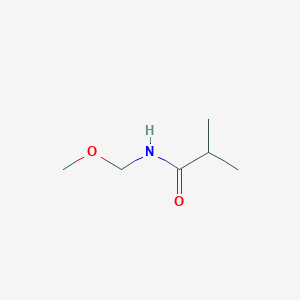
![3-[2-(3-Cyano-5-fluorophenoxy)-5-methylsulfanylphenyl]propanoic acid](/img/structure/B13978617.png)

![5-Octyl-1,3-di(thiophen-2-yl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B13978635.png)
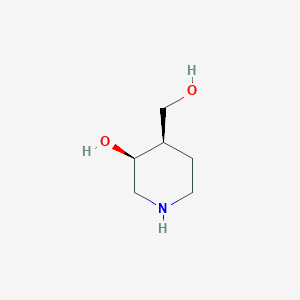
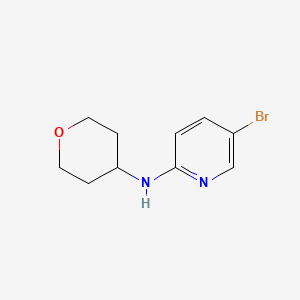


![6-Chloroimidazo[1,2-a]pyridine-8-methanol](/img/structure/B13978681.png)
